3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylic acid
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Overview
Description
3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylic acid is a complex organic compound that features a piperazine ring, a thiophene ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylic acid typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylic acid: Similar structure but with a different substitution pattern on the phenyl ring.
3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}thiophene-2-carboxylic acid: Similar structure but with a carbonyl group instead of a sulfonyl group.
Uniqueness
The unique combination of the piperazine ring, thiophene ring, and sulfonyl group in 3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylic acid provides distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-12-3-4-13(2)14(11-12)18-6-8-19(9-7-18)25(22,23)15-5-10-24-16(15)17(20)21/h3-5,10-11H,6-9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLWZIMESZXDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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